1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Overview
Description
1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a synthetic organic compound that features both indole and pyrazole moieties. These structures are known for their presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor such as 2,3-dimethylaniline, the indole ring can be constructed through a Fischer indole synthesis.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from 3,5-dimethyl-1H-pyrazole using appropriate starting materials and conditions.
Coupling Reaction: The final step involves coupling the indole and pyrazole moieties through a propanol linker, possibly using a base-catalyzed alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties are known to interact with various biological pathways, potentially affecting cellular processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dimethyl-1H-indol-1-yl)-3-(1H-pyrazol-1-yl)propan-2-ol
- 1-(1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Uniqueness
The unique combination of indole and pyrazole moieties in 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12-9-13(2)21(19-12)11-16(22)10-20-15(4)14(3)17-7-5-6-8-18(17)20/h5-9,16,22H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZAKMREZSLKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C(=C(C3=CC=CC=C32)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387604 | |
Record name | 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441314-01-8 | |
Record name | 1-(2,3-dimethyl-1H-indol-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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